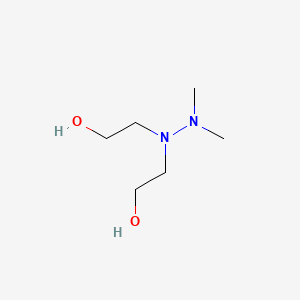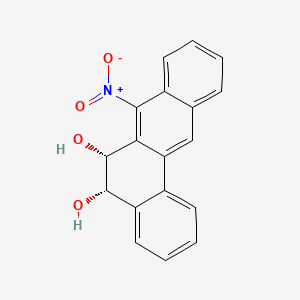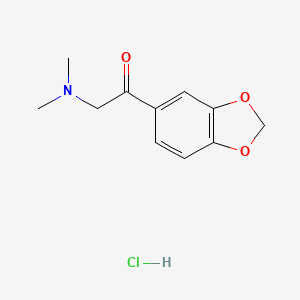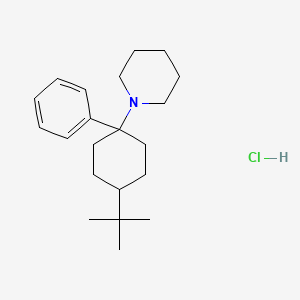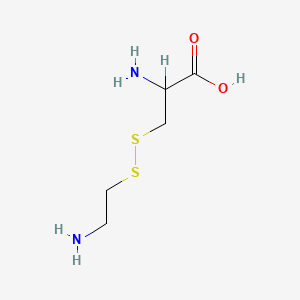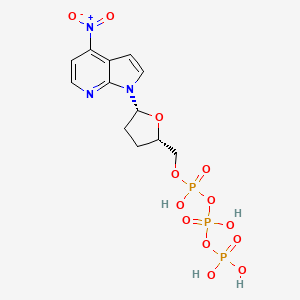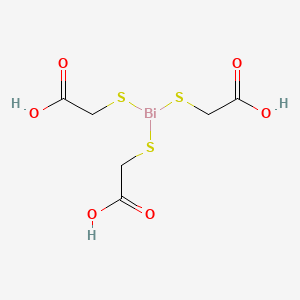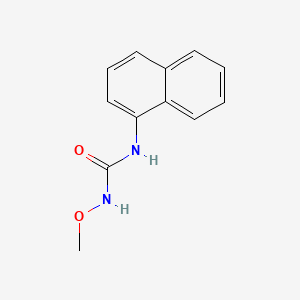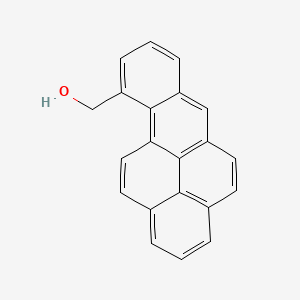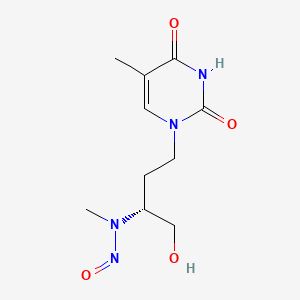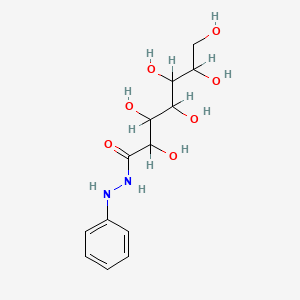
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is a complex organic compound characterized by multiple hydroxyl groups and a hydrazide functional group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4,5,6,7-Hexahydroxy-heptanoic acid.
Hydrazide Formation: The acid is reacted with phenylhydrazine under acidic or basic conditions to form the hydrazide. This reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of heptanoic acid derivatives with ketone or aldehyde groups.
Reduction: Formation of heptanoic acid derivatives with amine groups.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide involves its interaction with molecular targets such as enzymes or receptors. The multiple hydroxyl groups can form hydrogen bonds with active sites, while the hydrazide group can participate in nucleophilic or electrophilic reactions, altering the activity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6,7-Hexahydroxy-heptanoic acid: Lacks the phenyl-hydrazide group, making it less reactive in certain chemical reactions.
N’-phenyl-hydrazide derivatives: Compounds with different acyl groups attached to the hydrazide, which can alter their chemical and biological properties.
Uniqueness
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is unique due to the combination of multiple hydroxyl groups and a phenyl-hydrazide group, providing a versatile platform for various chemical modifications and applications.
This detailed overview highlights the significance and versatility of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide in scientific research and industrial applications
Propriétés
Numéro CAS |
7599-07-7 |
|---|---|
Formule moléculaire |
C13H20N2O7 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
2,3,4,5,6,7-hexahydroxy-N'-phenylheptanehydrazide |
InChI |
InChI=1S/C13H20N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-12,14,16-21H,6H2,(H,15,22) |
Clé InChI |
FKWVLNZRINUMNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=O)C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


